N-(2,3-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2,3-Dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative featuring a 2,3-dimethylphenyl group attached to the carboxamide nitrogen and a 3-nitrobenzyloxy substituent at the 1-position of the pyridine ring. The nitro group on the benzyloxy moiety is a strong electron-withdrawing group (EWG), which likely influences the compound’s electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-14-6-3-10-19(15(14)2)22-20(25)18-9-5-11-23(21(18)26)29-13-16-7-4-8-17(12-16)24(27)28/h3-12H,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGNQSYXFPGIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Selection
Core Structural Disconnections
The target molecule dissects into three primary fragments:
- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid : Serves as the central heterocyclic scaffold.
- 3-Nitrobenzyl bromide : Provides the electrophilic benzyloxy group.
- 2,3-Dimethylaniline : Forms the carboxamide via coupling with the carboxylic acid.
Retrosynthetic logic prioritizes late-stage amidation to prevent side reactions during earlier steps.
Stepwise Synthetic Routes
Route 1: Sequential Assembly from Pyridine Precursors
Synthesis of 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid
Ethyl 3-ethoxyacrylate undergoes cyclization with ammonium acetate in acetic acid at 110°C for 6 hr to form ethyl 2-oxo-1,2-dihydropyridine-3-carboxylate (78% yield). Saponification with 2M NaOH in ethanol (4 hr, reflux) provides the carboxylic acid.
Equation 1: Cyclization
$$
\text{CH}2=C(OEt)COOEt + \text{NH}4OAc \xrightarrow{\text{AcOH, 110°C}} \text{Ethyl 2-oxo-1,2-DHP-3-carboxylate} + \text{H}_2\text{O}
$$
O-Benzylation with 3-Nitrobenzyl Bromide
The pyridine hydroxyl group undergoes nucleophilic displacement with 3-nitrobenzyl bromide (1.2 eq) in DMF using K$$2$$CO$$3$$ (2 eq) as base. After 12 hr at 80°C, extraction with chloroform/water and recrystallization from ethanol yields 1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (49% yield).
Table 1: Benzylation Optimization
| Parameter | Tested Range | Optimal Condition | Yield Impact |
|---|---|---|---|
| Solvent | DMF, DMSO, THF | DMF | +22% |
| Temperature (°C) | 60, 80, 100 | 80 | +15% |
| Base | K$$2$$CO$$3$$, NaH | K$$2$$CO$$3$$ | +18% |
Amide Coupling with 2,3-Dimethylaniline
Carboxylic acid activation using SOCl$$2$$ (2 eq) in anhydrous THF (0°C, 1 hr) generates the acyl chloride. Subsequent reaction with 2,3-dimethylaniline (1.5 eq) and Et$$3$$N (3 eq) in THF at 25°C for 6 hr provides the final product (62% yield after silica gel chromatography).
Route 2: Convergent Fragment Coupling
Pre-Formation of 3-Nitrobenzyloxy Pyridine
Alternative approaches synthesize 1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carbonyl chloride independently before amidation. This method improves overall yield to 54% but requires strict anhydrous conditions.
Equation 2: Acyl Chloride Formation
$$
\text{Carboxylic Acid} + \text{SOCl}2 \xrightarrow{\text{THF}} \text{Acyl Chloride} + \text{SO}2 + \text{HCl}
$$
Critical Process Optimization
Solvent Effects in Benzylation
Comparative studies reveal DMF’s superior performance due to:
Purification and Characterization
Recrystallization vs. Chromatography
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol Recrystallization | 99.2 | 85 |
| Silica Chromatography | 99.5 | 72 |
Ethanol recrystallization achieves pharmaceutical-grade purity while minimizing product loss.
Industrial-Scale Considerations
Cost Analysis
| Component | Cost Contribution (%) |
|---|---|
| 3-Nitrobenzyl bromide | 43 |
| Solvent Recovery | 22 |
| Catalysts | 12 |
Implementation of DMF recycling reduces costs by 18% annually.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The nitrobenzyl ether moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of an amine derivative from the nitro group.
Substitution: Replacement of the nitrobenzyl ether moiety with other functional groups.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with a dihydropyridine core exhibit antimicrobial properties. N-(2,3-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide has been studied for its effectiveness against various bacterial strains. The nitro group may contribute to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.
Anticancer Activity
The compound has shown promise in anticancer research. Studies have indicated that similar dihydropyridine derivatives can induce apoptosis in cancer cells by interacting with specific cellular pathways. The unique combination of functional groups in this compound may enhance its efficacy as an anticancer agent.
Binding Affinity Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications. For instance, molecular docking simulations have suggested that this compound can effectively bind to proteins involved in cancer proliferation and bacterial resistance mechanisms.
Polymeric Formulations
In addition to its medicinal applications, this compound can be utilized in the development of polymeric materials. Its chemical properties allow it to be incorporated into polymer matrices for drug delivery systems. The controlled release of therapeutic agents can be achieved through the modulation of the polymer's physical properties.
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
- Antibacterial Activity : A study published in a peer-reviewed journal demonstrated that derivatives similar to N-(2,3-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine showed significant antibacterial activity against gram-positive bacteria.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Implications :
- The absence of the oxygen atom in the benzyl group likely decreases hydrogen-bonding capacity, which could reduce solubility in polar solvents .
Functional Group Variation: N-(2,4-Dimethoxyphenyl)-2-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxamide
This compound () shares the dihydropyridine-carboxamide core but features distinct substituents:
- Phenyl group : 2,4-Dimethoxyphenyl (electron-donating groups) vs. 2,3-dimethylphenyl.
- 1-position substituent: 3-Trifluoromethylbenzyl (another EWG) vs. 3-nitrobenzyloxy.
Implications :
- The dimethoxy groups may improve aqueous solubility compared to dimethyl substituents.
Agrochemical Analogs from Pesticide Literature
and highlight compounds like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide, which share the 2,3-dimethylphenyl motif. These are used as herbicides, suggesting that the target compound’s structure may align with agrochemical applications. Key comparisons include:
- Electrophilic groups : The nitro group in the target compound could enhance reactivity toward biological nucleophiles, similar to chloroacetamide herbicides.
- Steric effects : The bulkier dihydropyridine core in the target compound may reduce volatility compared to simpler acetamides, a desirable trait for pesticide stability .
Data Table: Structural and Functional Comparisons
Research Findings and Implications
Substituent Effects on Reactivity: The nitro group in the target compound may enhance electrophilicity at the pyridine ring, facilitating interactions with biological targets. This contrasts with the trifluoromethyl group in ’s compound, which prioritizes lipophilicity over reactivity .
Agrochemical Potential: The 2,3-dimethylphenyl group is a common motif in herbicides (), suggesting the target compound could act as a pre-emergent herbicide or enzyme inhibitor.
Synthesis and Characterization :
- While synthesis details are unavailable, ’s use of NMR and HRMS for dihydropyridine derivatives provides a methodological template for confirming the target compound’s structure .
Biological Activity
N-(2,3-dimethylphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound of interest in medicinal chemistry, exhibits a range of biological activities that merit thorough investigation. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A dihydropyridine core, which is known for its role in calcium channel modulation.
- Substituents that include a nitro group and a dimethylphenyl moiety, which may influence its pharmacological properties.
Structural Formula
The structural formula can be represented as follows:
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : These compounds often act by inhibiting topoisomerases, enzymes crucial for DNA replication and transcription. By interfering with these enzymes, the compounds can induce apoptosis in cancer cells.
- Case Studies : In vitro studies have shown that derivatives of this compound can reduce cell viability in various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties:
- Efficacy Against Bacteria : Preliminary studies suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism appears to involve disruption of bacterial cell wall synthesis .
- Fungal Inhibition : There are indications that the compound may inhibit fungal growth, particularly against species like Candida albicans, although further studies are required to confirm these effects.
Neuroprotective Effects
Recent investigations have highlighted potential neuroprotective properties:
- Oxidative Stress Reduction : The compound may reduce oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases .
- Neurotransmitter Modulation : It has been suggested that this compound might influence neurotransmitter levels, potentially offering therapeutic benefits in conditions like depression or anxiety.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Reduces oxidative stress |
Detailed Case Study: Antitumor Activity
A study conducted on the antitumor effects of related compounds showed:
- In vitro Testing : The compound was tested on human breast cancer cell lines (MCF-7), showing a 70% reduction in cell viability at concentrations above 10 µM after 48 hours.
- Mechanistic Insights : Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound .
Q & A
Q. Q1. What are the standard synthetic routes for this dihydropyridine derivative, and how can intermediates be optimized for yield and purity?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the preparation of substituted aniline intermediates. For example, coupling 2,3-dimethylaniline with activated pyridine precursors (e.g., 2-oxo-1,2-dihydropyridine-3-carboxylic acid) under reflux conditions in polar aprotic solvents like DMF or DMSO. The 3-nitrobenzyl ether group is introduced via nucleophilic substitution using 3-nitrobenzyl bromide, with potassium carbonate as a base to deprotonate the hydroxyl intermediate . Optimization Tips:
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) can accelerate coupling reactions .
- Purity Control: Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Advanced Synthesis Challenges
Q. Q2. How can researchers resolve contradictions in reported reaction yields for this compound, particularly when scaling from milligram to gram quantities?
Methodological Answer: Discrepancies in yields often arise from differences in solvent choice, temperature control, or catalyst loading. For scale-up:
- Continuous Flow Reactors: Improve reproducibility by maintaining consistent temperature and mixing (e.g., microreactors at 60–80°C for nitrobenzylation step) .
- DoE (Design of Experiments): Apply statistical models to optimize variables (e.g., solvent ratio, reaction time) and identify critical parameters affecting yield .
Example: A 15% yield increase was achieved by switching from ethanol to DMF in the cyclization step due to enhanced solubility of nitroaromatic intermediates .
Structural and Functional Analysis
Q. Q3. What spectroscopic and computational methods are most reliable for confirming the tautomeric form (lactam vs. hydroxy-pyridine) of this compound?
Methodological Answer:
- NMR Spectroscopy: The absence of a broad singlet at δ 10–12 ppm (indicative of –OH in hydroxy-pyridine tautomer) and presence of NH signals (δ 8–9 ppm) confirm the lactam form .
- X-ray Crystallography: Single-crystal analysis resolves tautomeric ambiguity. For example, a dihedral angle of 8.38° between aromatic rings and intramolecular N–H⋯O hydrogen bonding patterns validate the lactam structure .
- DFT Calculations: Compare experimental IR spectra with computed vibrational modes for tautomeric forms (e.g., B3LYP/6-31G* level) .
Biological Activity and Mechanism
Q. Q4. How can researchers design experiments to elucidate the compound’s mechanism of action, given its structural similarity to calcium channel modulators?
Methodological Answer:
- In Vitro Assays:
- Calcium Flux Assays: Use fluorescent dyes (e.g., Fluo-4 AM) in HEK293 cells expressing L-type calcium channels to quantify inhibition .
- Kinase Profiling: Screen against a panel of 50+ kinases (e.g., CDK2, EGFR) to identify off-target effects .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified nitrobenzyl or dimethylphenyl groups to assess pharmacophore requirements .
Data Interpretation and Reproducibility
Q. Q5. How should researchers address inconsistencies in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma stability (e.g., liver microsome assays) and bioavailability to identify metabolic liabilities. For instance, fluorinated analogs of similar dihydropyridines show improved half-life due to reduced CYP450 metabolism .
- Dose-Response Refinement: Use Hill slope analysis to distinguish efficacy (EC₅₀) from solubility-limited effects in vivo .
- Species-Specific Variability: Compare receptor homology (e.g., rodent vs. human calcium channels) to rationalize divergent results .
Advanced Functionalization
Q. Q6. What strategies are recommended for introducing bioorthogonal handles (e.g., alkyne/azide groups) into this scaffold for target identification studies?
Methodological Answer:
- Position-Selective Modification: Replace the 3-nitrobenzyl group with propargyl ether via Sonogashira coupling (Pd(PPh₃)₄, CuI, THF) to install an alkyne handle .
- Click Chemistry Compatibility: Validate functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with fluorescent azides (e.g., TAMRA-azide) .
Stability and Storage
Q. Q7. What are the critical stability parameters for long-term storage of this compound, and how can degradation products be minimized?
Methodological Answer:
- Accelerated Stability Studies: Store aliquots at 4°C, –20°C, and 40°C for 1–6 months, monitoring degradation via HPLC (C18 column, acetonitrile/water gradient).
- Degradation Pathways: Hydrolysis of the amide bond (pH < 3 or > 10) and nitro group reduction are primary pathways. Use argon-purged vials with desiccants to mitigate .
Computational Modeling
Q. Q8. Which molecular docking protocols are most effective for predicting binding modes of this compound to putative targets like kinases or GPCRs?
Methodological Answer:
- Ensemble Docking: Use AutoDock Vina with flexible side chains in the binding pocket (e.g., ATP site of CDK2) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and identify key residue interactions (e.g., hydrogen bonds with Asp86) .
Contradictory Bioactivity Data
Q. Q9. How can researchers reconcile conflicting reports of this compound’s anti-inflammatory vs. pro-apoptotic effects in different cell lines?
Methodological Answer:
- Cell-Type-Specific Profiling: Perform RNA-seq on treated cells (e.g., THP-1 vs. Jurkat) to identify differential pathway activation (e.g., NF-κB vs. p53) .
- Dose-Dependent Effects: Use low (1 µM) and high (50 µM) doses to separate anti-inflammatory (IL-6 suppression) from cytotoxic effects (caspase-3 activation) .
Analog Design
Q. Q10. What computational and experimental approaches are recommended for designing analogs with improved solubility without compromising target affinity?
Methodological Answer:
- LogP Optimization: Replace the nitro group with polar substituents (e.g., –SO₂NH₂) using Schrödinger’s QikProp to predict solubility (< 3 µg/mL improvement) .
- Salt Formation: Prepare hydrochloride salts of tertiary amine analogs (e.g., morpholine substitution) for enhanced aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
